molecular formula C27H25ClN2O3 B11085627 3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B11085627
M. Wt: 460.9 g/mol
InChI Key: WAEKDJKTDLEDQJ-UHFFFAOYSA-N
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Description

3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphtho[2,3-a]phenoxazine core, which is a fused polycyclic aromatic system, and functional groups such as tert-butyl, chloropropyl, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the naphtho[2,3-a]phenoxazine core: This can be achieved through a series of cyclization reactions involving aromatic compounds.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the chloropropyl group: This is typically done through nucleophilic substitution reactions where a chloropropyl halide reacts with an amine group on the naphtho[2,3-a]phenoxazine core.

    Final functionalization: The amino group is introduced through further substitution reactions, often under controlled conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique chromophoric properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.

    Altering cell signaling: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-a]phenoxazine derivatives: Compounds with similar core structures but different functional groups.

    Chloropropyl-substituted amines: Compounds with similar chloropropyl and amino functionalities but different aromatic cores.

Uniqueness

3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is unique due to its specific combination of functional groups and the naphtho[2,3-a]phenoxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-tert-butyl-7-(3-chloropropylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C27H25ClN2O3/c1-27(2,3)15-9-10-18-20(13-15)33-21-14-19(29-12-6-11-28)22-23(24(21)30-18)26(32)17-8-5-4-7-16(17)25(22)31/h4-5,7-10,13-14,29-30H,6,11-12H2,1-3H3

InChI Key

WAEKDJKTDLEDQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)NCCCCl

Origin of Product

United States

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